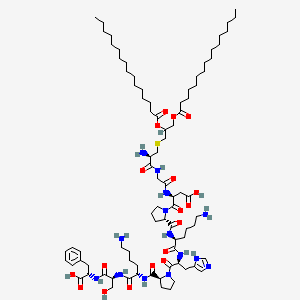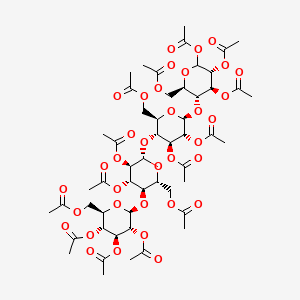
D-Cellotetraose tetradecaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Cellotetraose tetradecaacetate is an extraordinary biomedical compound that garners enormous attention in the realm of pharmaceutical investigation and advancement . This intricate structure unveils auspicious attributes, rendering it a formidable contender in the combat against a plethora of afflictions, encompassing malignancies, diabetes, and inflammatory maladies .
Synthesis Analysis
The synthesis of cellotetraose involves various methods including acetolysis, acid and enzymatic hydrolysis, and glycoside synthesis . In one case, cellotetraose was synthesized using the α-trichloroacetimidate of 2,3,4,6-tetra-O-acetylglucopyranose as donor and 1,6-anhydro-β-d-glucopyranose carrying benzyl protecting groups at the 2-O- and 3-O positions as initial acceptor in a stepwise procedure .Molecular Structure Analysis
The molecular formula of D-Cellotetraose tetradecaacetate is C52H70O35 . The average mass is 1255.091 Da and the monoisotopic mass is 1254.369751 Da .Physical And Chemical Properties Analysis
The molecular formula of D-Cellotetraose tetradecaacetate is C52H70O35 . The average mass is 1255.091 Da and the monoisotopic mass is 1254.369751 Da .Scientific Research Applications
Conformational Analysis and Molecular Dynamics Simulation : The flexibility and variety of motions in glycosidic and exocyclic torsions of cellotetraose were studied, revealing transitions in the hydroxymethyl side chain and changes in intramolecular hydrogen bonding patterns. This study contributes to understanding the behavior of such oligosaccharides in different environments, important for their application in materials science and biology (Hardy & Sarko, 1993).
Enzymatic Phosphorolysis : The enzyme β-1,4-Oligoglucan:orthophosphate glucosyltransferase from Clostridium thermocellum was shown to catalyze the phosphorolysis of cellotetraose, among other cello-oligosaccharides. Understanding this enzyme's specificity and activity can inform the design of biotechnological processes for biomass conversion (Sheth & Alexander, 1969).
Synthetic Method for Co-Oligomers of Tri-O-Methylated and Unmodified Cello-Oligosaccharides : This study describes a novel synthetic method for co-oligomers, important as model compounds for investigating the dissolution behavior of commercial methylcelluloses. Such insights are vital for applications in pharmaceuticals and materials science (Kamitakahara et al., 2006).
QM/MM Study on the Catalytic Mechanism of Cellulose Hydrolysis : Research on the enzymatic hydrolysis of cellotetraose by cellulase Cel5A provided insights into the atomistic level mechanisms. This understanding is essential for protein engineering aimed at enhancing cellulase efficiency in industrial applications (Liu et al., 2010).
Isolation, Modification, and NMR Assignments of a Series of Cellulose Oligomers : This study's findings on the chemical modification and detailed NMR solution study of cellotetraose and related oligomers have implications for their use in analytical chemistry and material science (Flugge et al., 1999).
Differential Scanning Calorimetric Studies on Phase Transition : Investigating the phase transitions of cellotetraose can inform the development of thermal processing techniques for carbohydrate-based materials (Hatakeyama et al., 1976).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of D-Cellotetraose Tetradecaacetate is Cellulose 1,4-beta-cellobiosidase , an enzyme found in the bacterium Clostridium thermocellum . This enzyme plays a crucial role in the degradation of cellulose, a complex carbohydrate that forms the cell walls of plants.
Mode of Action
It is known to interact with its target enzyme, possibly by mimicking the natural substrate of the enzyme, cellulose . This interaction could lead to changes in the enzyme’s activity, potentially enhancing or inhibiting its ability to degrade cellulose.
Biochemical Pathways
The biochemical pathways affected by D-Cellotetraose Tetradecaacetate are likely related to cellulose degradation. By interacting with Cellulose 1,4-beta-cellobiosidase, the compound could influence the breakdown of cellulose into simpler sugars. These sugars can then be metabolized by the bacterium for energy .
Pharmacokinetics
Based on its chemical structure, it is soluble in dichloromethane , which could influence its bioavailability
Result of Action
The molecular and cellular effects of D-Cellotetraose Tetradecaacetate’s action are likely related to its impact on cellulose degradation. By modulating the activity of Cellulose 1,4-beta-cellobiosidase, the compound could affect the rate at which cellulose is broken down and metabolized by the bacterium .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of D-Cellotetraose Tetradecaacetate. For instance, the compound is stable at temperatures of -20°C , suggesting that it could be less effective or unstable at higher temperatures.
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-23(5)57)41(72-24(6)58)46(77-29(11)63)50(82-33)86-39-35(17-69-21(3)55)84-52(48(79-31(13)65)43(39)74-26(8)60)87-40-36(18-70-22(4)56)83-51(47(78-30(12)64)44(40)75-27(9)61)85-38-34(16-68-20(2)54)81-49(80-32(14)66)45(76-28(10)62)42(38)73-25(7)59/h33-52H,15-18H2,1-14H3/t33-,34-,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,49?,50+,51+,52+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUTUOSZFVYRTC-NZEQKUHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H70O35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1255.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


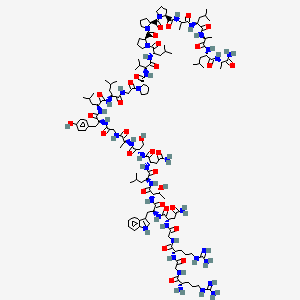




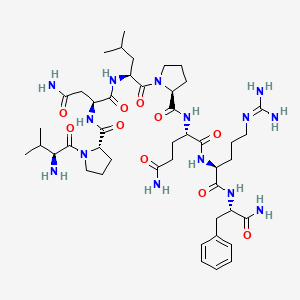


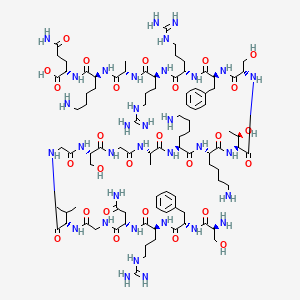
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)
